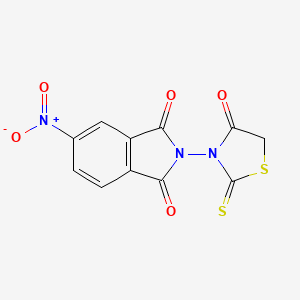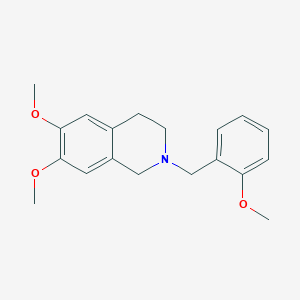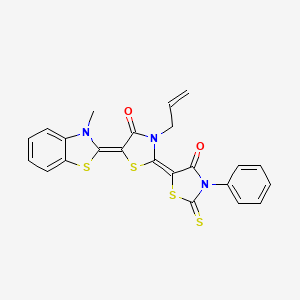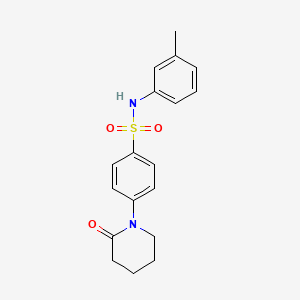
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as NTID or Isoindole-1,3(2H)-dione. This compound has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of NTID is not fully understood, but it is believed to act through the inhibition of enzymes involved in DNA synthesis and repair. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
NTID has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties and has been tested against various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NTID is its potential as a multi-targeted drug, with the ability to inhibit multiple enzymes involved in cancer growth. It also has low toxicity and has been found to be well-tolerated in animal studies. However, one limitation is that it is not water-soluble, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on NTID. One direction is to study its potential as a chemotherapeutic agent for various cancers. Another direction is to study its potential as a herbicide and insecticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective delivery methods for in vivo use.
Conclusion:
In conclusion, NTID is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its anti-cancer properties, anti-inflammatory properties, and potential as a herbicide and insecticide make it an interesting compound for further research. While there are limitations to its use, such as its low solubility, there are also advantages such as its multi-targeted action and low toxicity. Further research is needed to fully understand its mechanism of action and to develop more effective delivery methods.
Méthodes De Synthèse
NTID can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-amino-3-carboxyl-1,4-naphthoquinone, which is then reacted with thiourea to form 2-amino-3-carboxyl-4-thio-1,4-naphthoquinone. This compound is then reacted with phthalic anhydride in the presence of concentrated sulfuric acid to form NTID.
Applications De Recherche Scientifique
NTID has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-cancer properties and has been tested against various cancer cell lines. In agriculture, NTID has been found to have potential as a herbicide and insecticide. In material science, it has been studied for its potential use in organic electronics and as a dye for solar cells.
Propriétés
IUPAC Name |
5-nitro-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3O5S2/c15-8-4-21-11(20)12(8)13-9(16)6-2-1-5(14(18)19)3-7(6)10(13)17/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRTPNVTFRKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)



![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)